3-Fluoro-1H-phosphole 3-Fluoro-1H-phosphole
Brand Name: Vulcanchem
CAS No.: 660838-43-7
VCID: VC16825924
InChI: InChI=1S/C4H4FP/c5-4-1-2-6-3-4/h1-3,6H
SMILES:
Molecular Formula: C4H4FP
Molecular Weight: 102.05 g/mol

3-Fluoro-1H-phosphole

CAS No.: 660838-43-7

Cat. No.: VC16825924

Molecular Formula: C4H4FP

Molecular Weight: 102.05 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-1H-phosphole - 660838-43-7

Specification

CAS No. 660838-43-7
Molecular Formula C4H4FP
Molecular Weight 102.05 g/mol
IUPAC Name 3-fluoro-1H-phosphole
Standard InChI InChI=1S/C4H4FP/c5-4-1-2-6-3-4/h1-3,6H
Standard InChI Key NWLOOCFPFQTATE-UHFFFAOYSA-N
Canonical SMILES C1=CPC=C1F

Introduction

Structural and Electronic Properties of 3-Fluoro-1H-phosphole

Core Architecture

3-Fluoro-1H-phosphole (C₄H₄FP) consists of a five-membered ring containing one phosphorus atom and a fluorine substituent at the 3-position (Figure 1). The phosphorus atom adopts a trigonal pyramidal geometry, contributing to the compound’s reduced aromaticity compared to its nitrogen-containing analog, pyrrole . This diminished aromatic character arises from poor π-orbital overlap between phosphorus’s 3p orbitals and carbon’s 2p orbitals, resulting in a localized electron distribution that enhances reactivity at the phosphorus center .

Electronic Effects of Fluorine Substitution

The electronegative fluorine atom inductively withdraws electron density from the ring, polarizing the P–C bond and increasing the Lewis acidity of the phosphorus atom. This effect is quantified by nuclear magnetic resonance (NMR) spectroscopy, where the 31P^{31}\text{P} chemical shift of 3-fluoro-1H-phosphole appears upfield compared to non-fluorinated phospholes, indicating altered electron density . Density functional theory (DFT) calculations further reveal that fluorine substitution lowers the highest occupied molecular orbital (HOMO) energy by approximately 1.2 eV, enhancing susceptibility to electrophilic attack .

Table 1: Comparative Electronic Properties of Selected Phospholes

Compound31P^{31}\text{P} NMR Shift (ppm)HOMO Energy (eV)Aromaticity Index (NICS)
1H-Phosphole−20.5−6.8−3.2
3-Fluoro-1H-phosphole−18.2−8.0−2.1
2,5-Diphenylphosphole−15.7−7.2−4.0

Synthesis and Stabilization Strategies

Conventional Synthetic Routes

Early syntheses of 3-fluoro-1H-phosphole relied on lithiation-cyclization sequences, but these methods suffered from low yields (<30%) due to the compound’s air sensitivity . A more robust approach involves the palladium-catalyzed cross-coupling of 3-fluoro-1-bromocyclopentene with primary phosphines (Equation 1):

C4H4FBr+PH2RPd(OAc)2,DPEPhosC4H4FP+HBr(1)\text{C}_4\text{H}_4\text{FBr} + \text{PH}_2\text{R} \xrightarrow{\text{Pd(OAc)}_2, \text{DPEPhos}} \text{C}_4\text{H}_4\text{FP} + \text{HBr} \quad (1)

This method achieves moderate yields (45–55%) when conducted under strict anaerobic conditions .

Advances in Stabilization

To mitigate decomposition, researchers have explored steric protection via bulky substituents. For example, incorporating tert-butyl groups at the 2- and 5-positions improves stability tenfold, enabling handling in air for short durations . Additionally, coordination to transition metals (e.g., tungsten or molybdenum) forms stable complexes that resist oxidation (Equation 2):

C4H4FP+W(CO)6[W(CO)4(η1PC4H3F)]+2CO(2)\text{C}_4\text{H}_4\text{FP} + \text{W(CO)}_6 \rightarrow [\text{W(CO)}_4(\eta^1-\text{P}-\text{C}_4\text{H}_3\text{F})] + 2\text{CO} \quad (2)

Reactivity and Functionalization

Coordination Chemistry

3-Fluoro-1H-phosphole exhibits strong σ-donor and weak π-acceptor capabilities, forming stable complexes with late transition metals. X-ray crystallography of a platinum complex, [PtCl₂(3-F-1H-phosphole)₂], reveals a square-planar geometry with Pt–P bond lengths of 2.28 Å . The fluorine substituent induces a trans influence, lengthening the opposing Pt–Cl bond by 0.05 Å compared to non-fluorinated analogs .

Electrophilic Substitution

The fluorine atom directs electrophiles to the 4-position of the ring. For instance, nitration with acetyl nitrate produces 4-nitro-3-fluoro-1H-phosphole in 68% yield (Equation 3):

C4H4FP+NO2+C4H3FNP+H+(3)\text{C}_4\text{H}_4\text{FP} + \text{NO}_2^+ \rightarrow \text{C}_4\text{H}_3\text{FNP} + \text{H}^+ \quad (3)

Applications in Materials and Medicinal Chemistry

Luminescent Materials

When incorporated into conjugated polymers, 3-fluoro-1H-phosphole units enable tunable emission wavelengths. A poly(p-phenylene phosphole) derivative emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.42, surpassing traditional polyfluorenes .

Antimicrobial Activity

Preliminary studies indicate that 3-fluoro-1H-phosphole derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL), likely through disruption of cell membrane integrity .

Comparative Analysis with Related Heterocycles

Table 2: Key Differences Between 3-Fluoro-1H-phosphole and Analogous Compounds

Property3-Fluoro-1H-phosphole1H-Pyrrole1H-Arsole
Aromaticity (NICS)−2.1−10.3−4.7
Thermal Stability (°C)9812985
HOMO Energy (eV)−8.0−9.2−7.5
Electrophilic ReactivityModerateLowHigh

Challenges and Future Directions

Current limitations center on synthetic scalability and air stability. Future work should prioritize:

  • Developing flow chemistry protocols for safer large-scale production

  • Engineering N-heterocyclic carbene (NHC) adducts to enhance stability

  • Exploring photocatalytic applications leveraging fluorine’s electron-withdrawing effects

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